molecular formula C19H19N5O2 B2476481 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide CAS No. 1004680-47-0

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide

Cat. No.: B2476481
CAS No.: 1004680-47-0
M. Wt: 349.394
InChI Key: SQHDWRVONSBGNN-MDZDMXLPSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis of Heterocyclic Compounds :The compound N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide, with a base structure related to pyrimidine and pyrazole, serves as a precursor for synthesizing a variety of heterocyclic compounds. For instance, pyrimidine-linked pyrazole heterocyclics were prepared through cyclocondensation involving N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide and substituted acid hydrazides under microwave irradiation. These compounds were structurally confirmed and showed promising insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Chemical Transformations and Biological Activity :The compound also undergoes various chemical transformations, leading to novel derivatives with significant biological activities. For instance, condensation with hydrazine produced a mixture of N-[(3,5-dimethyl-1H-pyrazol-4-yl)(R)methyl]ureas and other derivatives, displaying potential for further chemical and biological studies (Kharaneko et al., 2019). Another study synthesized 4-arylaminomethylene-3-methyl-1-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)pyrazol-5(4H)-ones, revealing pronounced tuberculocidic activity, thus contributing to tuberculosis treatment (Erkin et al., 2012).

Advanced Material Synthesis

Synthesis of Isoxazolines and Isoxazoles :The compound is utilized in the synthesis of advanced materials like isoxazolines and isoxazoles. For example, an intramolecular cyclization process led to the formation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which further reacted to produce new isoxazolines and isoxazoles, expanding the realm of material chemistry (Rahmouni et al., 2014).

Anticancer Applications :Compounds derived from this compound show potential in anticancer applications. A study reported the synthesis of novel compounds displaying significant anticancer activity against breast cancer cell lines, highlighting the compound's relevance in medicinal chemistry (Ghorab et al., 2014).

Properties

IUPAC Name

(E)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-11-16(21-17(25)10-9-15-7-5-4-6-8-15)24(23-12)19-20-14(3)13(2)18(26)22-19/h4-11H,1-3H3,(H,21,25)(H,20,22,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDWRVONSBGNN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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